molecular formula C14H11F3N2O2 B584939 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid CAS No. 1522626-06-7

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

Cat. No.: B584939
CAS No.: 1522626-06-7
M. Wt: 296.249
InChI Key: MYVXEQOCNSZSIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylamine moiety can interact with various enzymes and receptors, modulating their activity. The isonicotinic acid structure is known to inhibit the formation of certain bacterial cell walls, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to the combination of its trifluoromethyl group, benzylamine moiety, and isonicotinic acid structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

CAS No.

1522626-06-7

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.249

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21)

InChI Key

MYVXEQOCNSZSIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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